Pentyl 4-{[(4-iodo-3-nitrophenyl)carbonyl]amino}benzoate
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Overview
Description
Pentyl 4-{[(4-iodo-3-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound that features a benzoate ester linked to a nitrophenyl group through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-{[(4-iodo-3-nitrophenyl)carbonyl]amino}benzoate typically involves multiple steps:
Nitration: The introduction of a nitro group to the phenyl ring is achieved through nitration of 4-iodophenyl. This is typically done using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrophenyl compound is then reacted with 4-aminobenzoic acid to form an amide bond. This reaction often requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with pentanol, using a catalyst such as sulfuric acid or a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-{[(4-iodo-3-nitrophenyl)carbonyl]amino}benzoate can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The iodine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)
Major Products
Reduction: 4-amino-3-nitrophenyl derivative
Substitution: Various substituted phenyl derivatives
Hydrolysis: 4-{[(4-iodo-3-nitrophenyl)carbonyl]amino}benzoic acid and pentanol
Scientific Research Applications
Pentyl 4-{[(4-iodo-3-nitrophenyl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pentyl 4-{[(4-iodo-3-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- Pentyl 4-{[(4-bromo-3-nitrophenyl)carbonyl]amino}benzoate
- Pentyl 4-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate
- Pentyl 4-{[(4-fluoro-3-nitrophenyl)carbonyl]amino}benzoate
Uniqueness
Pentyl 4-{[(4-iodo-3-nitrophenyl)carbonyl]amino}benzoate is unique due to the presence of the iodine atom, which can form stronger halogen bonds compared to bromine, chlorine, or fluorine. This can result in different reactivity and binding properties, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C19H19IN2O5 |
---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
pentyl 4-[(4-iodo-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H19IN2O5/c1-2-3-4-11-27-19(24)13-5-8-15(9-6-13)21-18(23)14-7-10-16(20)17(12-14)22(25)26/h5-10,12H,2-4,11H2,1H3,(H,21,23) |
InChI Key |
CERDLAQDPCMABZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
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